molecular formula C8H5NO3 B133585 Isatoic anhydride CAS No. 118-48-9

Isatoic anhydride

Cat. No. B133585
Key on ui cas rn: 118-48-9
M. Wt: 163.13 g/mol
InChI Key: TXJUTRJFNRYTHH-UHFFFAOYSA-N
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Patent
US08058432B2

Procedure details

There was suspended, in 7.6 mL of N,N-dimethylformamide, 1.67 g of 1,1′-carbonyl-diimidazole (CDI) and the suspension was cooled to 5° C. To this slurry, there was added 2.0 g of 2-amino-5-(N-formyl-N-methylamino-methyl)-benzoic acid to thus carry out a reaction for forming an isatoic anhydride derivative at 5° C. After the confirmation of the completion of the reaction by HPLC, 3.80 g of 4-amino-Nα-(2,6-dichlorobenzoyl)-L-phenylalanine isopropyl ester was added to the reaction system to thus carry out amidation at 60° C. overnight. After the confirmation of the completion of the reaction by HPLC, the reaction system was cooled to a temperature ranging from 25 to 50° C. followed by the addition of 3 mL of water. This solution was slowly dropwise added to another egg plant-shaped flask to which 29 mL of water had previously been added to thus form a solid material and then the separated solid was isolated through filtration under reduced pressure. After washing the solid with 20 mL of water, it was dried under reduced pressure to thus give 5.50 g of a crude product of the intended compound. To this crude product, there was added 5.5 mL of acetonitrile to obtain a uniform dispersion, 137.5 mL of 2-propanol and seed crystals were added thereto to precipitate a solid material and the slurry was stirred at 20° C. for 2 hours. The solid thus separated was isolated through filtration under reduced pressure, washed with 20 mL of 2-propanol and then dried under reduced pressure to thus give 2.60 g of the intended product as a white crystalline solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
2-amino-5-(N-formyl-N-methylamino-methyl)-benzoic acid
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=[O:2].N[C:14]1[CH:22]=[CH:21]C(CN(C=O)C)=C[C:15]=1[C:16]([OH:18])=[O:17]>CN(C)C=O>[C:15]12[C:12](=[CH:11][CH:21]=[CH:22][CH:14]=1)[NH:8][C:1](=[O:2])[O:18][C:16]2=[O:17]

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Two
Name
2-amino-5-(N-formyl-N-methylamino-methyl)-benzoic acid
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)CN(C)C=O
Step Three
Name
Quantity
7.6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction

Outcomes

Product
Name
Type
product
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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